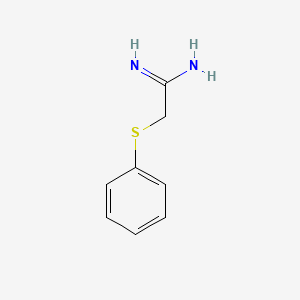
2-Phenylsulfanylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylsulfanylethanimidamide is an organic compound with the molecular formula C8H10N2S It is characterized by the presence of a phenyl group attached to a sulfur atom, which is further connected to an ethanimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylsulfanylethanimidamide typically involves the reaction of phenylthiol with ethanimidamide under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenylthiol, followed by the addition of ethanimidamide. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylsulfanylethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2-Phenylsulfanylethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Phenylsulfanylethanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The sulfur atom in the compound can form strong interactions with metal ions, which can disrupt the normal function of metalloproteins. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, further enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylthioacetamidine
- 2-Phenylsulfanylethanimidamide hydrochloride
- 2-Phenylethylamine
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylsulfanyl and ethanimidamide groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a versatile compound in various research applications.
Propiedades
IUPAC Name |
2-phenylsulfanylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFCJAKFFGFURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester](/img/structure/B12120818.png)
![1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12120823.png)
![4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12120824.png)
![1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B12120828.png)
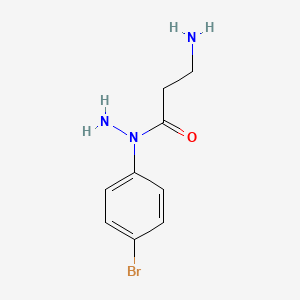


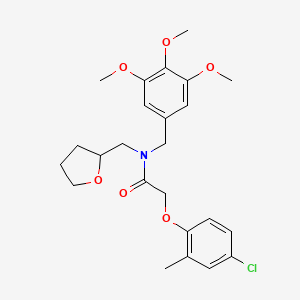
![1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B12120865.png)
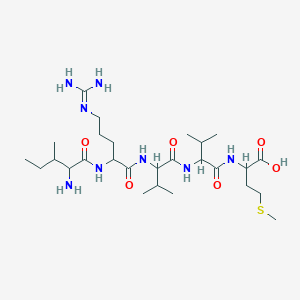
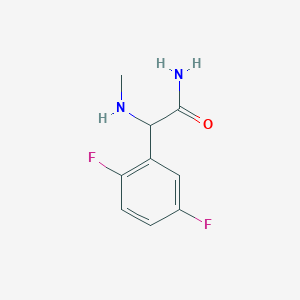
![6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120882.png)
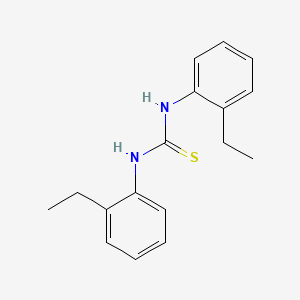
![3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole](/img/structure/B12120907.png)
